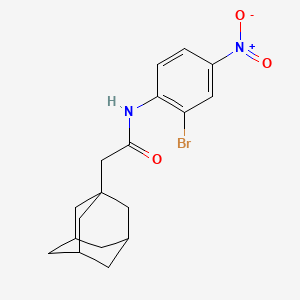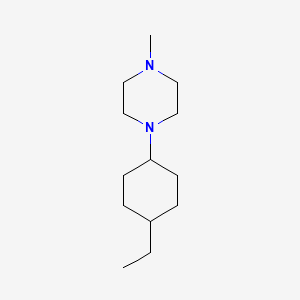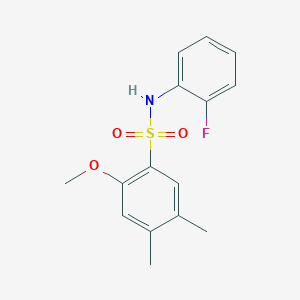
1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea is an organic compound that belongs to the class of ureas. Ureas are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, may exhibit unique properties due to the presence of both methoxyphenyl and oxazolyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea typically involves the reaction of 2-methoxyaniline with an isocyanate derivative of 5-methyl-1,2-oxazole. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for efficient large-scale production.
化学反応の分析
Types of Reactions
1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 1-(2-Hydroxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea.
Reduction: Formation of 1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The methoxyphenyl and oxazolyl groups could play a role in binding to molecular targets, influencing the compound’s efficacy and specificity.
類似化合物との比較
Similar Compounds
1-(2-Methoxyphenyl)-3-phenylurea: Lacks the oxazolyl group, which may result in different chemical and biological properties.
1-(2-Hydroxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea: Similar structure but with a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.
1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)amine: The urea group is replaced by an amine, which may affect its chemical behavior and applications.
Uniqueness
1-(2-Methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea is unique due to the combination of methoxyphenyl and oxazolyl groups, which may confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8-7-11(15-18-8)14-12(16)13-9-5-3-4-6-10(9)17-2/h3-7H,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXGKIRPAKYEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-bromo-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5177803.png)
![1-[4-[4-[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]phenoxy]piperidin-1-yl]-2-methoxyethanone](/img/structure/B5177809.png)
![N-{[(2-methoxyethyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5177816.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoate](/img/structure/B5177825.png)
![N-(4-fluorophenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5177830.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5177845.png)

![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5177861.png)

![N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B5177886.png)

![5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5177896.png)
